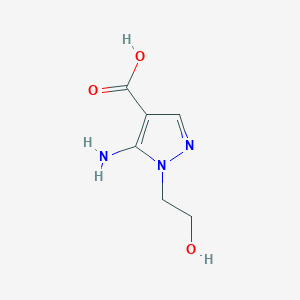

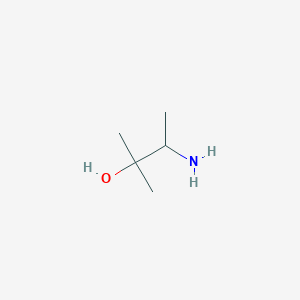

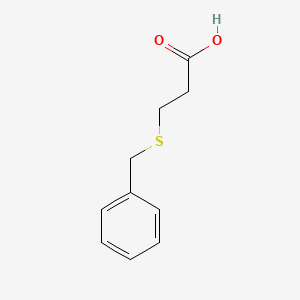

5-氨基-1-(2-羟乙基)-1H-吡唑-4-羧酸

描述

Synthesis Analysis

The synthesis of related pyrazole compounds often involves cyclization, hydrolysis, and sometimes decarboxylation steps, providing insights into potential pathways for producing 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. For instance, a one-pot methodology involving cyclization, hydrolysis, and acidification has been utilized for synthesizing related structures, showcasing a convenient and efficient method with high yield and purity compared to traditional approaches (Gui-jun, 2011).

Molecular Structure Analysis

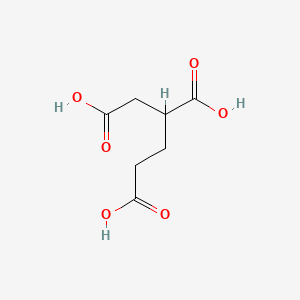

The molecular structure of closely related compounds, as determined by spectroscopic methods, highlights the influence of substituents on the pyrazole ring. Differences in molecular geometries are attributed to varying substituents, affecting intramolecular hydrogen bonding and overall molecular conformation. This insight is crucial for understanding the structure of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (Banerjee et al., 1999).

科学研究应用

药物化学

该化合物在合成各种药物中用作多功能中间体。 其结构有利于修饰,可以导致新型治疗剂的开发 。 例如,它已用于创建具有潜在DNA/蛋白质相互作用和细胞毒性研究的Ni(II)配合物,表明它在癌症研究中的作用 .

农业化学

虽然没有直接引用具体的农业应用,但该化学品的特性表明其在合成农用化学品中具有潜在用途。 其稳定性和溶解性特征可能有利于配制与植物酶或害虫相互作用的化合物 .

生物化学

在生物化学中,该化合物的氨基和羧基官能团使其成为酶相互作用研究的候选者。 它可以用来研究酶动力学或作为模拟生化途径底物或抑制剂的化合物的构建块 .

环境科学

虽然没有详细说明在环境科学中的直接应用,但该化合物的反应性可以探索用于环境修复目的,例如合成降解污染物或毒素的试剂 .

工业化学

该化合物在化学工业中用作合成更复杂分子的前体。 它与各种试剂的反应可以导致聚合物、染料和其他工业化学品的生产 .

药理学

在药理学中,该化合物已被确定为药物开发的有用中间体。 其结构特征允许创建各种药理活性分子,可能导致治疗疾病的新方法 .

晶体学

该化合物形成晶体的能力使其在晶体学研究中具有价值。 它可用于研究分子几何结构和分子间相互作用,这对于理解材料特性至关重要 .

合成有机化学

作为合成中间体,该化合物在有机合成中起着重要作用。 它可以进行各种化学反应以产生广泛的有机化合物,这些化合物可用于进一步研究或作为不同行业的最终产品 .

安全和危害

未来方向

The future directions for the study of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

属性

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYCPVYUUASZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313096 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58046-50-7 | |

| Record name | 58046-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)